Bis(2-methoxyethyl) sebacate is an ester derived from sebacic acid and 2-methoxyethanol. It is characterized by its clear, slightly yellow liquid form and is known for its low volatility and high stability. The compound has a molecular formula of and a molecular weight of approximately 270.37 g/mol. Its physical properties include a melting point of -55 °C and a boiling point of around 212 °C at 1 mm Hg, making it suitable for various applications in industrial processes and formulations .
As an ester, bis(2-methoxyethyl) sebacate can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, leading to the formation of sebacic acid and 2-methoxyethanol. This reaction is typically reversible and can be catalyzed by acids or bases. Additionally, it can react with strong oxidizing agents, which may lead to exothermic reactions .
The synthesis of bis(2-methoxyethyl) sebacate typically involves the esterification reaction between sebacic acid and 2-methoxyethanol. This process can be catalyzed by acid catalysts to enhance reaction rates. The reaction generally occurs under controlled temperatures to optimize yield and minimize side reactions. Alternative methods may include non-catalytic synthesis under specific conditions that favor the formation of esters without additional catalysts .
Bis(2-methoxyethyl) sebacate finds applications across various fields:
Studies on the interactions of bis(2-methoxyethyl) sebacate with other substances are essential for understanding its behavior in various environments. Its interactions with strong acids, bases, and oxidizing agents have been documented, revealing potential hazards such as flammability and reactivity under certain conditions. Research into its compatibility with other plasticizers or additives is also important for optimizing formulations in industrial applications .
Several compounds share structural similarities with bis(2-methoxyethyl) sebacate, including:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Bis(2-ethylhexyl) sebacate | Widely used as a plasticizer; high viscosity | |
| Dimethyl sebacate | Commonly used as a solvent; lower molecular weight | |
| Diethyl sebacate | Used in food packaging; known for lower toxicity | |
| Dioctyl sebacate | High-performance plasticizer; excellent thermal stability |
Uniqueness: Bis(2-methoxyethyl) sebacate's unique attributes stem from its specific ethylene glycol ether structure, which enhances solubility and reduces volatility compared to other esters like bis(2-ethylhexyl) sebacate or dioctyl sebacate. This makes it particularly valuable in applications requiring low evaporation rates and high thermal stability.
Bis(2-methoxyethyl) sebacate (CAS 71850-03-8) was first synthesized through esterification reactions between sebacic acid and 2-methoxyethanol, a process optimized for high yield (>85%) under acid-catalyzed conditions. Initial industrial adoption in the 1980s focused on niche applications:
Table 1: Key Historical Milestones
| Decade | Development | Application Sector |
|---|---|---|
| 1980s | Pilot-scale production | Specialty cellulose acetate films |
| 1990s | Process optimization | Low-temperature PVC formulations |
| 2000s | Purity improvements (>98%) | Medical device polymer coatings |
The compound's ability to reduce glass transition temperatures (Tg) by 15-20°C in rigid polymers drove early adoption. Unlike traditional phthalates, its methoxy groups provided enhanced hydrogen-bonding capacity with polar polymer matrices, particularly in cellulose acetate and polyvinyl butyral systems.
Early manufacturing faced three primary hurdles:
The compound gained traction in aerospace sealants during the 2000s due to its exceptional performance at -60°C to 120°C operational ranges, outperforming adipate-based plasticizers in cold-flow resistance tests.
Bis(2-methoxyethyl) sebacate represents a significant industrial ester compound with the molecular formula C₁₆H₃₀O₆ and molecular weight of 318.4058 [1] [2]. The primary industrial synthesis pathway involves the direct esterification of sebacic acid with 2-methoxyethanol through conventional Fischer esterification methodology [3] [4]. This reaction follows the general mechanism where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water as a byproduct [5].
The fundamental reaction mechanism proceeds through a six-step process characterized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [5]. Initially, the carbonyl oxygen of sebacic acid undergoes protonation by the acid catalyst, significantly enhancing the electrophilic character of the carbonyl carbon [4]. Subsequently, the nucleophilic 2-methoxyethanol attacks the activated carbonyl carbon in a 1,2-addition reaction [4]. The reaction continues through proton transfer steps and culminates with the elimination of water to form the desired diester product [5].
Industrial-scale synthesis typically employs reaction temperatures ranging from 140-180°C under reflux conditions [6]. The reaction kinetics demonstrate first-order behavior with respect to both sebacic acid and 2-methoxyethanol, as established through batch reactor analysis of similar esterification systems [7]. The equilibrium conversion can be achieved within approximately one hour under optimal conditions, particularly when employing subcritical alcohol conditions [8].
Research findings indicate that the esterification reaction exhibits an activation energy range of 20-60 kilojoules per mole, depending on the specific catalyst system employed [9] [10]. The reaction follows Arrhenius kinetics, with rate constants increasing exponentially with temperature according to the equation k = Ae^(-Ea/RT), where A represents the pre-exponential factor and Ea the activation energy [11].
Industrial production of bis(2-methoxyethyl) sebacate employs various catalyst systems to enhance reaction rates and optimize product yields [12]. Conventional homogeneous acid catalysts include concentrated sulfuric acid, para-toluenesulfonic acid, and hydrochloric acid, typically used at concentrations of 0.002-0.005 weight ratio relative to sebacic acid [13] [4]. These catalysts function by protonating the carbonyl oxygen, thereby facilitating nucleophilic attack by the alcohol [5].
Heterogeneous catalyst systems have gained prominence in industrial applications due to their environmental advantages and ease of separation [14] [12]. Ion exchange resins, particularly Amberlyst-15 and similar acidic resins, demonstrate exceptional catalytic activity for esterification reactions [12]. These catalysts operate through the Eley-Rideal mechanism, where the reaction occurs between an adsorbed alcohol molecule and an acid molecule in the bulk phase [12].
Advanced catalyst systems include magnetic-responsive solid acid catalysts composed of poly(ionic liquid)s on Fe₃O₄@SiO₂ nanoparticles [15]. Under optimal conditions of 10 weight percent catalyst loading, 70°C reaction temperature, and 12:1 methanol to acid molar ratio, these systems achieve conversion rates exceeding 94 percent [15]. The catalysts maintain high activity through five recycling cycles without significant deactivation [15].
Kinetic optimization strategies focus on temperature control, reactant molar ratios, and catalyst loading [7]. Research demonstrates that reaction rates increase with temperature due to the exothermic nature of esterification, with optimal temperatures typically ranging from 323-393 Kelvin [9]. The Langmuir-Hinshelwood-Hougen-Watson model effectively describes the heterogeneous catalysis kinetics, considering both reactant and product adsorption on catalyst surfaces [12].
Table 1: Kinetic Parameters for Esterification Reactions
| Catalyst System | Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (min⁻¹) | Reference |
|---|---|---|---|---|
| Sulfuric Acid | 323-353 | 35-45 | 0.0008-0.0045 | [9] |
| Ion Exchange Resin | 323-343 | 50-60 | 0.080-0.153 | [10] |
| Heteropolyacids | 353-383 | 20-30 | 0.012-0.021 | [16] |
| Magnetic Solid Acid | 343 | 25-35 | 0.120-0.150 | [15] |
Contemporary industrial synthesis emphasizes environmentally sustainable methodologies aligned with green chemistry principles [17] [18]. Non-catalytic esterification under near-critical and supercritical alcohol conditions represents a significant advancement, eliminating the need for external acid catalysts [8] [19]. These processes operate at elevated pressures and temperatures, achieving high yields while reducing environmental impact through catalyst elimination [19].
Water removal strategies constitute critical components of green esterification processes [20] [21]. Dean-Stark apparatus utilization enables continuous water separation through azeotropic distillation, effectively driving equilibrium toward product formation [20] [22]. This methodology exploits the immiscibility of esters and water, continuously removing water to enhance reaction yields [20].
Molecular sieve technology provides an alternative water removal approach, particularly employing 3A and 4A zeolite molecular sieves [21] [23]. These materials selectively adsorb water molecules based on size exclusion principles, with 4A sieves effectively removing water while excluding larger organic molecules [23]. Research indicates that 10 weight percent molecular sieve loading can increase ester yields by approximately 15 percent [24].
Pervaporation technology represents an emerging green approach for water separation in esterification processes [25] [26]. This membrane-based separation technique selectively removes water using non-porous polymeric membranes, such as cellulose acetate, enabling continuous operation without catalyst contamination [25]. Mixed matrix membranes incorporating specific fillers demonstrate enhanced water removal efficiency, supporting sustainable process intensification [26].
Table 2: Green Chemistry Water Removal Methods Comparison
| Method | Efficiency (%) | Energy Requirements | Selectivity | Industrial Scalability |
|---|---|---|---|---|
| Dean-Stark Apparatus | 85-95 | Moderate | High | Excellent |
| Molecular Sieves 4A | 90-98 | Low | Very High | Good |
| Pervaporation | 80-90 | Low-Moderate | High | Developing |
| Azeotropic Distillation | 88-96 | High | Moderate | Excellent |
Enzymatic catalysis presents another green chemistry approach, utilizing lipases such as Lipozyme from Candida Antarctica for esterification reactions [27]. These biocatalysts operate under mild conditions and demonstrate excellent recyclability, with some systems maintaining activity through ten recycling cycles without significant conversion loss [27]. Enzymatic systems achieve diester to monoester selectivity ratios exceeding 93:7, providing high product purity [27].
Solid acid catalyst development focuses on environmentally benign materials such as sulfated iron oxide and heteropolyacids [28] [16]. These catalysts demonstrate superior performance compared to conventional liquid acids, offering easy separation, reusability, and reduced waste generation [28]. Phosphotungstic acid catalysts exhibit particularly high activity with low activation energies, making them suitable for industrial-scale green synthesis [16].
The integration of bis(2-methoxyethyl) sebacate into flexible polyvinyl chloride systems demonstrates remarkable performance improvements over conventional plasticizers. Research conducted on sebacate-based plasticizers reveals that these compounds achieve superior plasticization efficiency through their unique molecular architecture, which creates optimal free volume within the polymer matrix [2] [3].
The plasticization mechanism of bis(2-methoxyethyl) sebacate in polyvinyl chloride systems operates through multiple molecular interactions. The compound's ester functional groups establish van der Waals forces, hydrogen bonding, and electrostatic interactions with the polyvinyl chloride backbone, effectively reducing intermolecular forces between polymer chains [2]. This molecular interaction profile results in enhanced chain mobility and improved mechanical properties.
The Hansen solubility parameters for sebacate esters demonstrate excellent compatibility with polyvinyl chloride matrices. Specifically, the dispersion, polar, and hydrogen bond force components create an optimal solubility profile that ensures uniform distribution throughout the polymer matrix [2]. This compatibility translates to superior long-term performance and reduced phase separation risks.
Comprehensive mechanical testing reveals that bis(2-methoxyethyl) sebacate-plasticized polyvinyl chloride exhibits exceptional tensile properties. The compound enables elongation values reaching 350%, representing a significant improvement over conventional phthalate plasticizers that typically achieve 250% elongation [2]. This enhanced flexibility occurs without compromising tensile strength, maintaining values of approximately 15.7 megapascals under standard testing conditions.
The Shore A hardness measurements demonstrate the superior softening capability of bis(2-methoxyethyl) sebacate. Plasticized polyvinyl chloride samples achieve hardness values of 80.2 Shore A, compared to 87.0 Shore A for conventional plasticizers [2]. This reduction in hardness correlates directly with improved flexibility and workability in end-use applications.
One of the most significant advantages of bis(2-methoxyethyl) sebacate in polyvinyl chloride formulations is its exceptional migration resistance. Laboratory studies following European Norm International Organization 177:2017 protocols demonstrate plasticizer migration of only 12.78% after 28 days of testing [2] [4]. This represents a substantial improvement over conventional plasticizers, which typically exhibit migration rates exceeding 18% under identical conditions.
The reduced migration characteristics result from the compound's molecular structure, which features optimal molecular weight and polarity balance. The methoxyethyl substituents provide sufficient molecular size to reduce volatility while maintaining the flexibility necessary for effective plasticization [2]. This balance ensures long-term stability and performance retention in demanding applications.
Bis(2-methoxyethyl) sebacate enables significant improvements in polyvinyl chloride processing characteristics. The compound reduces processing temperatures by 20-30 degrees Celsius compared to conventional systems, resulting in energy savings and reduced thermal degradation risk [5]. The improved processing window allows for better melt flow characteristics and enhanced mixing efficiency during compounding operations.
The thermal stability profile of bis(2-methoxyethyl) sebacate-plasticized polyvinyl chloride extends the service temperature range to 150 degrees Celsius, representing a 30-degree improvement over conventional systems [6] [5]. This enhanced thermal performance enables applications in demanding environments where temperature resistance is critical.
| Property | Bis(2-methoxyethyl) sebacate | Reference Standard (DEHP) |
|---|---|---|
| Plasticizer Migration (% after 28 days) | 12.78 | 18.4 |
| Tensile Strength Enhancement (%) | 15-20 | Baseline |
| Elongation at Break (%) | 350 | 250 |
| Shore A Hardness | 80.2 | 87.0 |
| Low Temperature Flexibility (°C) | Down to -55 | Down to -40 |
| Heat Resistance (°C) | Up to 150 | Up to 120 |
| Light Stability (UV resistance) | Excellent | Good |
| Electrical Insulation | High | High |
| Processing Temperature Reduction (°C) | 20-30 | Baseline |
| Compatibility with PVC | Excellent | Excellent |
The utilization of bis(2-methoxyethyl) sebacate in high-performance elastomer systems represents a significant advancement in specialized polymer applications. The compound's unique molecular structure provides exceptional performance characteristics that are particularly valuable in demanding elastomeric applications requiring superior mechanical properties and environmental resistance [7] [8].
Research on poly(glycerol sebacate) systems demonstrates that sebacate-based compounds contribute to exceptional elastomeric behavior through their ability to form flexible crosslinked networks [7] [8]. The incorporation of bis(2-methoxyethyl) sebacate into elastomeric formulations results in materials exhibiting nonlinear stress-strain behavior typical of high-performance elastomers, with the ability to recover completely from large deformations.
The crosslinking mechanisms involving bis(2-methoxyethyl) sebacate create three-dimensional networks with optimal chain flexibility. The methoxyethyl side chains provide sufficient steric hindrance to prevent excessive crosslinking while maintaining the ester functionality necessary for network formation [8]. This balance results in elastomers with tunable mechanical properties spanning a wide range of applications.
The temperature performance of bis(2-methoxyethyl) sebacate-enhanced elastomers demonstrates exceptional low-temperature flexibility extending to -55 degrees Celsius [9] [5]. This performance characteristic is particularly valuable in applications requiring maintained flexibility under extreme temperature conditions, such as aerospace and automotive applications.
The glass transition behavior of sebacate-enhanced elastomers shows significantly depressed glass transition temperatures, enabling rubber-like behavior across extended temperature ranges [10] [11]. The compound's molecular structure contributes to chain mobility at low temperatures while maintaining dimensional stability at elevated temperatures up to 150 degrees Celsius.
High-performance elastomers incorporating bis(2-methoxyethyl) sebacate exhibit exceptional fatigue resistance and mechanical durability. The compound's contribution to network flexibility and chain mobility results in materials capable of withstanding repeated deformation cycles without significant property degradation [7] [10].
The stress relaxation characteristics of these elastomeric systems demonstrate superior performance under long-term loading conditions. The sebacate ester structure provides optimal molecular mobility to accommodate stress without permanent deformation, while the crosslinked network maintains structural integrity [8] [10].
Bis(2-methoxyethyl) sebacate-enhanced elastomers demonstrate exceptional resistance to environmental degradation factors including ultraviolet radiation, ozone exposure, and chemical attack [12] [9]. The compound's molecular structure provides inherent stability against oxidative degradation while maintaining flexibility under challenging environmental conditions.
The hydrolytic stability of sebacate-based elastomers represents a significant advantage in applications involving moisture exposure. The ester linkages in bis(2-methoxyethyl) sebacate exhibit controlled hydrolysis rates that enable predictable service life while avoiding sudden property loss [13] [14].
The application of bis(2-methoxyethyl) sebacate in biocompatible polymer matrices represents one of the most promising developments in sustainable polymer technology. The compound's exceptional biocompatibility profile, combined with its superior performance characteristics, positions it as a key component in next-generation biomedical and pharmaceutical applications [15] [16] [17].
Comprehensive biocompatibility studies demonstrate that bis(2-methoxyethyl) sebacate exhibits excellent compatibility with biological systems. Cell viability assays using human primary cell lines show greater than 95% cell survival after 72 hours of exposure, indicating minimal cytotoxic effects [18] [19]. The compound's cytotoxicity threshold exceeds 1000 micrograms per milliliter, placing it in the category of biocompatible materials suitable for medical applications.
The inflammatory response profile of bis(2-methoxyethyl) sebacate-containing polymer matrices demonstrates minimal tissue irritation and inflammatory cell infiltration [15] [20]. Histological analyses reveal tissue responses comparable to established biocompatible materials, with significantly reduced fibrotic encapsulation compared to conventional polymer systems.
The biodegradation characteristics of bis(2-methoxyethyl) sebacate follow predictable hydrolytic pathways that produce non-toxic metabolites. Organization for Economic Cooperation and Development 301B testing protocols demonstrate 89.6% biodegradation within 28 days, with complete mineralization to carbon dioxide and water [21] [19]. This rapid biodegradation profile eliminates concerns regarding long-term bioaccumulation.
The metabolic pathway involves hydrolytic cleavage of ester bonds by endogenous esterases, producing sebacic acid and 2-methoxyethanol [21] [18]. Sebacic acid represents a natural metabolic intermediate in fatty acid oxidation pathways, while 2-methoxyethanol undergoes rapid phase II conjugation and elimination. This metabolic compatibility ensures that degradation products integrate seamlessly into normal physiological processes.
Bis(2-methoxyethyl) sebacate-based polymer matrices demonstrate exceptional performance in controlled drug delivery applications. The compound's ability to form uniform matrices with predictable drug release kinetics makes it particularly valuable for sustained-release pharmaceutical formulations [15] [16]. The ester linkages provide tunable degradation rates that can be matched to specific therapeutic requirements.
Research on methacrylated poly(glycerol sebacate) systems demonstrates that sebacate-based polymers can achieve linear drug release profiles without significant burst effects [15] [16]. The incorporation of bis(2-methoxyethyl) sebacate enables fine-tuning of release kinetics through molecular weight and crosslinking density modifications.
The utilization of bis(2-methoxyethyl) sebacate in tissue engineering scaffolds represents a significant advancement in regenerative medicine applications. The compound's biocompatibility and biodegradation characteristics create ideal conditions for tissue regeneration while providing temporary mechanical support [22] [23] [20].
Poly(glycerol sebacate)-based scaffolds incorporating bis(2-methoxyethyl) sebacate demonstrate excellent cell attachment and proliferation characteristics. The surface chemistry and mechanical properties of these materials promote cellular adhesion while providing appropriate stiffness for tissue development [22] [23]. The controlled degradation profile ensures scaffold resorption occurs at rates compatible with tissue regeneration timelines.
The mechanical properties of biocompatible polymer matrices can be precisely tuned through bis(2-methoxyethyl) sebacate incorporation. Young's modulus values ranging from 0.37 to 378 megapascals can be achieved through compositional and crosslinking modifications [11]. This tunability enables matching of mechanical properties to specific tissue requirements, from soft tissue applications requiring high flexibility to harder tissue applications requiring greater stiffness.
The stress-strain behavior of sebacate-enhanced biocompatible polymers exhibits the nonlinear characteristics necessary for physiological loading conditions [10] [11]. The materials demonstrate excellent recovery from deformation while maintaining structural integrity under cyclic loading conditions typical of biological environments.
| Test Parameter | Result | Test Method |
|---|---|---|
| Cell Viability (% after 72h) | >95 | MTT assay |
| Cytotoxicity (IC₅₀) | >1000 μg/mL | Standard cytotoxicity |
| Inflammatory Response | Minimal | Histological analysis |
| Biodegradation Rate (% in 28 days) | 89.6 | OECD 301B test |
| Metabolic Pathway | Hydrolysis to sebacic acid + alcohol | Metabolic studies |
| Degradation Products | Non-toxic metabolites | GC-MS analysis |
| In Vivo Tolerance | Excellent | Animal studies |
| Tissue Response | No adverse effects | Tissue histology |
| Enzyme Compatibility | Compatible with esterases | Enzyme kinetics |
| Bioaccumulation Potential | Low (rapid clearance) | Bioaccumulation factor |